2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate
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Overview
Description
2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate is an organic compound that features a cyano group, a double bond, and a peroxoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate typically involves the reaction of a suitable precursor with ethaneperoxoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: The cyano group can be reduced to primary amines under suitable conditions.
Substitution: The double bond allows for electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophiles like halogens or acids can be used in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction can produce primary amines .
Scientific Research Applications
2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate involves its ability to participate in redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-5,9-dimethyldec-8-en-2-yl ethaneperoxoate
- (E/Z)-9-hydroxy-5,9-dimethyldec-4-enal
Uniqueness
2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate is unique due to its combination of a cyano group, a double bond, and a peroxoate group.
Properties
CAS No. |
62753-77-9 |
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Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
(2-cyano-5,9-dimethyldec-9-en-2-yl) ethaneperoxoate |
InChI |
InChI=1S/C15H25NO3/c1-12(2)7-6-8-13(3)9-10-15(5,11-16)19-18-14(4)17/h13H,1,6-10H2,2-5H3 |
InChI Key |
ALQUNXRWWXDCON-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=C)C)CCC(C)(C#N)OOC(=O)C |
Origin of Product |
United States |
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